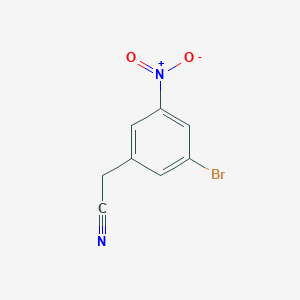

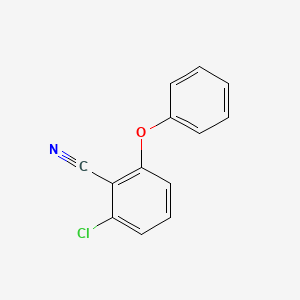

2-Chloro-6-phenoxybenzonitrile

Übersicht

Beschreibung

2-Chloro-6-phenoxybenzonitrile is a chemical compound that is structurally related to various benzonitriles, which are aromatic nitriles with diverse applications in chemistry and biology. While the specific compound 2-Chloro-6-phenoxybenzonitrile is not directly mentioned in the provided papers, related compounds such as 2,6-dichlorobenzonitrile and its monophenolic metabolites have been studied for their biological activity, particularly as uncouplers of oxidative phosphorylation in yeast cells and rat-liver mitochondria . Other structurally similar compounds, like 2-hydroxybenzonitrile, have been analyzed for their spectrochemical properties and molecular structure .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including halogenation and nitration. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was synthesized using a Vilsmeier–Haack chlorination protocol . Although the synthesis of 2-Chloro-6-phenoxybenzonitrile is not explicitly described, the methodologies applied to similar compounds suggest possible synthetic routes involving halogenation and the introduction of phenoxy groups to the benzonitrile core.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been used to determine the structural parameters and spectroscopic characterization of chlorophenyl benzoquinoline carbonitrile dyes . X-ray crystallography has provided detailed insights into the solid-state structures of substituted hydroxybenzonitriles and halogenated hydroxybenzonitriles . These studies contribute to a deeper understanding of the molecular structure of benzonitrile derivatives, which can be extrapolated to 2-Chloro-6-phenoxybenzonitrile.

Chemical Reactions Analysis

Benzonitrile derivatives undergo various chemical reactions, including reactions with nitrogen dioxide, which can lead to the formation of dinitrocyclohexenones and other nitro compounds . The reactivity of these compounds is influenced by their electronic structure, as evidenced by natural bond orbital (NBO) analyses, which reveal intermolecular electronic interactions and stabilization energies . These analyses are crucial for understanding the chemical behavior of 2-Chloro-6-phenoxybenzonitrile and its potential reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the conversion of 2-hydroxybenzonitrile to its oxyanion form results in significant spectral changes and structural alterations, such as bond shortening and angle variations . The solvate structures of dihalo-hydroxybenzonitriles demonstrate the importance of intermolecular interactions, such as hydrogen bonding and halogen...halogen interactions, in determining the physical properties of these compounds . These studies provide a framework for predicting the properties of 2-Chloro-6-phenoxybenzonitrile, including its solubility, crystallinity, and spectroscopic behavior.

Wissenschaftliche Forschungsanwendungen

Fluorescence Detection and Analytical Methods

- The compound 2-Chloro-6-phenoxybenzonitrile and its derivatives can be used in fluorescence detection. For example, a study utilized a related compound for fluorescence turn-on detection of cysteine over homocysteine and glutathione, highlighting its potential in analytical chemistry (Liu, Wang, Xiang, & Tong, 2015).

Conformational Analysis and Chemical Stability

- Research has explored the structural stability and conformation of polyhydroxybenzenes, the parent compounds of derivatives like 2-Chloro-6-phenoxybenzonitrile, emphasizing the importance of intramolecular hydrogen bonds and orientation of phenol OH groups in stabilizing these structures (Mammino & Kabanda, 2010).

Intramolecular Reactions in Organic Synthesis

- Intramolecular reactions involving 2-phenoxybenzonitrile derivatives, closely related to 2-Chloro-6-phenoxybenzonitrile, are studied for their efficiency in forming isoxazolines through 1,3-dipolar cycloaddition, which is significant for organic synthesis (Yonekawa, Koyama, Kuwata, & Takata, 2012).

Polymer Science and Material Properties

- The synthesis of polymers with pendant cyano groups, where 2,6-Diphenoxybenzonitrile (a compound structurally similar to 2-Chloro-6-phenoxybenzonitrile) is used, has been researched for developing materials with unique thermal and chemical properties (Yu, Xiao, & Cai, 2007).

Optical and Electronic Properties in Material Science

- Studies have investigated the optical and electronic properties of thin films derived from compounds structurally related to 2-Chloro-6-phenoxybenzonitrile, which are relevant in the development of optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Vibrational Spectroscopy and Molecular Characterization

- Research in spectroscopy has focused on the vibrational analysis of compounds similar to 2-Chloro-6-phenoxybenzonitrile, contributing to the understanding of molecular structures and interactions (Sert, Çırak, & Ucun, 2013).

Electrical Properties in Electronics

- The study of the electrical properties of compounds related to 2-Chloro-6-phenoxybenzonitrile has implications for electronic materials, where these compounds are used in thin films with unique electrical characteristics (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway . In an SN1 reaction, the carbon-halogen bond breaks first, forming a carbocation and a halide ion. In an SN2 reaction, the nucleophile attacks the carbon at the same time as the carbon-halogen bond breaks .

Biochemical Pathways

It’s known that benzylic halides can participate in various reactions, including nucleophilic substitutions . These reactions can lead to changes in biochemical pathways, potentially affecting processes such as signal transduction, metabolism, or cell proliferation.

Pharmacokinetics

Its molecular weight of 22966 suggests that it may be absorbed in the gastrointestinal tract after oral administration. The compound’s distribution, metabolism, and excretion would depend on factors such as its lipophilicity, protein binding, and susceptibility to metabolic enzymes.

Eigenschaften

IUPAC Name |

2-chloro-6-phenoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEBKWUAXCHXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372236 | |

| Record name | 2-chloro-6-phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91692-70-5 | |

| Record name | 2-chloro-6-phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

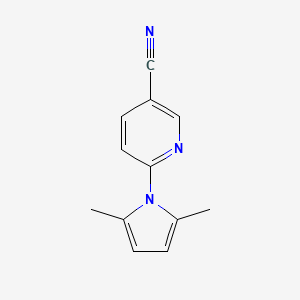

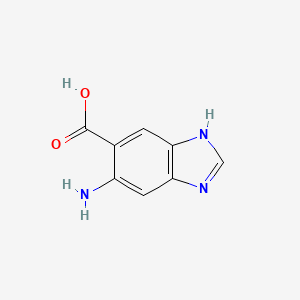

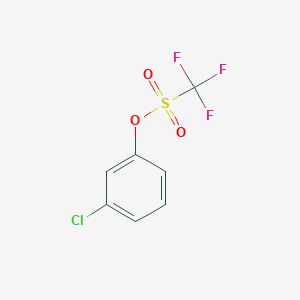

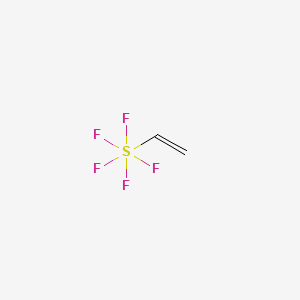

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)

![(8S,9R,10S,13R,14R,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3031916.png)

![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3031924.png)

![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)